molecular formula C21H18O3 B1369355 Methyl 2-[4-(benzyloxy)phenyl]benzoate CAS No. 893736-49-7

Methyl 2-[4-(benzyloxy)phenyl]benzoate

Cat. No.: B1369355
CAS No.: 893736-49-7
M. Wt: 318.4 g/mol
InChI Key: NRZAIIOLJCQPEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4’-(benzyloxy)-[1,1’-biphenyl]-2-carboxylate is an organic compound with a complex structure that includes a biphenyl core substituted with a benzyloxy group and a carboxylate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4’-(benzyloxy)-[1,1’-biphenyl]-2-carboxylate typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4’-(benzyloxy)-[1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 4’-(benzyloxy)-[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Methyl 4’-(benzyloxy)-[1,1’-biphenyl]-3-carboxylate: Similar structure but with the carboxylate group in a different position.

    4-(Benzyloxy)biphenyl: Lacks the carboxylate ester group.

Uniqueness

The presence of both the benzyloxy group and the carboxylate ester provides a combination of properties that can be leveraged in various chemical and biological contexts .

Properties

IUPAC Name

methyl 2-(4-phenylmethoxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c1-23-21(22)20-10-6-5-9-19(20)17-11-13-18(14-12-17)24-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZAIIOLJCQPEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602445
Record name Methyl 4'-(benzyloxy)[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893736-49-7
Record name Methyl 4'-(benzyloxy)[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[4-(benzyloxy)phenyl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[4-(benzyloxy)phenyl]benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-[4-(benzyloxy)phenyl]benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-[4-(benzyloxy)phenyl]benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-[4-(benzyloxy)phenyl]benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-[4-(benzyloxy)phenyl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.